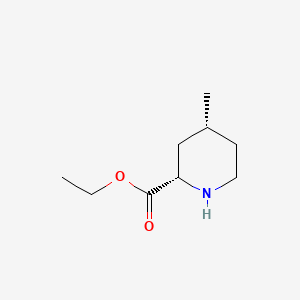![molecular formula C33H39N7O5 B601654 (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 211915-00-3](/img/structure/B601654.png)
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a useful research compound. Its molecular formula is C33H39N7O5 and its molecular weight is 613.72. The purity is usually > 95%.
BenchChem offers high-quality (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with benzimidazole cores, similar in complexity to the specified molecule, often play crucial roles in inhibiting specific enzymes like Cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and understanding their inhibition can help predict drug-drug interactions (DDIs). Selective inhibitors, such as those derived from benzimidazole, aid in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, thereby providing insight into potential DDIs and enhancing drug safety profiles (Khojasteh et al., 2011).
Application in Pediatric Brain Tumors
The imidazotetrazine class, to which similar complex compounds are structurally related, demonstrates significant antitumor activity. For instance, temozolomide, a DNA-methylating agent belonging to this class, showcases promising antitumor activity across various pediatric brain tumors. This indicates the potential of complex benzimidazole derivatives in contributing to anticancer research, particularly in designing novel therapeutic agents for treating malignant gliomas in children (Barone et al., 2006).
Xylan Derivatives for Drug Delivery
In the field of drug delivery, the chemical modification of biopolymers, like xylan to produce ethers and esters, demonstrates the applicability of complex molecules in creating novel drug delivery vehicles. These derivatives, depending on their substitution patterns, can form nanoparticles for targeted drug delivery, indicating potential research applications of complex benzimidazole derivatives in developing new, efficient drug delivery systems (Petzold-Welcke et al., 2014).
Novel Synthetic Pathways
The complex molecular structure often necessitates innovative synthetic approaches. Research into the synthesis of compounds like 5,5′-Methylene-bis(benzotriazole) reveals the pursuit of efficient, green chemistry methods for creating such complex molecules. This not only advances the field of synthetic organic chemistry but also opens new avenues for the application of these compounds in metal passivation and light-sensitive materials (Gu et al., 2009).
Antibacterial Agents
Amid growing concerns over antibiotic resistance, the exploration of novel antibacterial agents is paramount. Imidazopyridine-based derivatives, similar in structural complexity, have been investigated for their potent antibacterial properties against multi-drug resistant bacteria. This underscores the significance of researching complex molecules for developing new, effective antibacterial therapies (Sanapalli et al., 2022).
properties
CAS RN |
211915-00-3 |
|---|---|
Product Name |
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |
Molecular Formula |
C33H39N7O5 |
Molecular Weight |
613.72 |
IUPAC Name |
methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



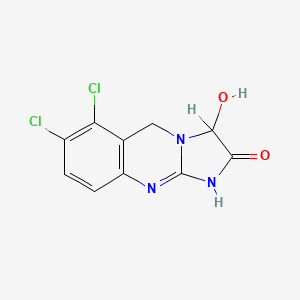

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
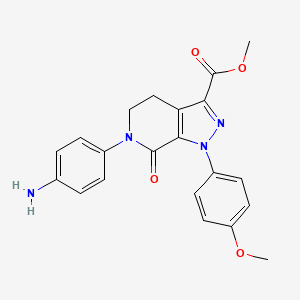
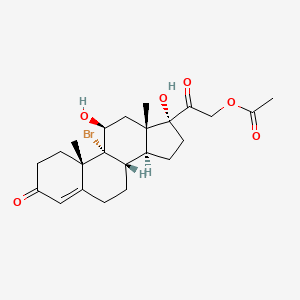
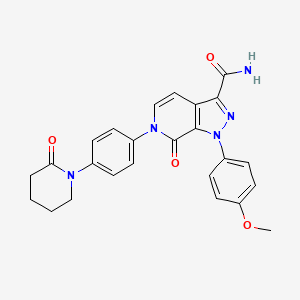
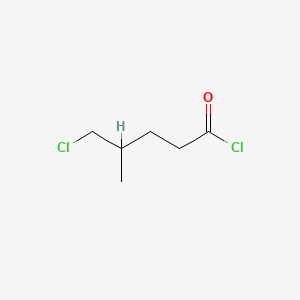
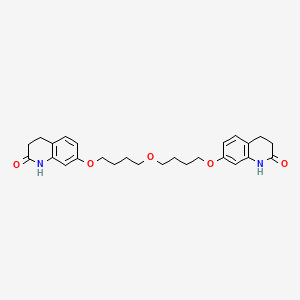
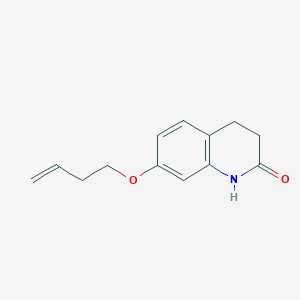
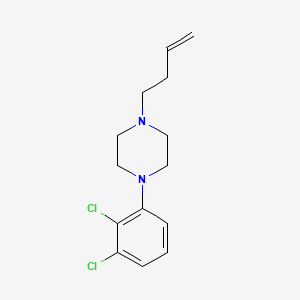
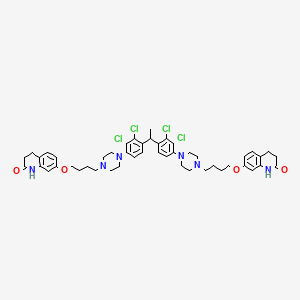

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
